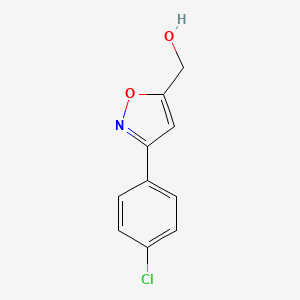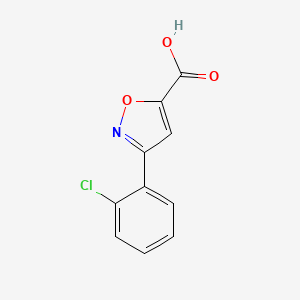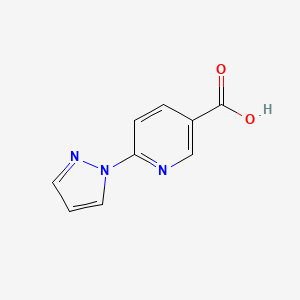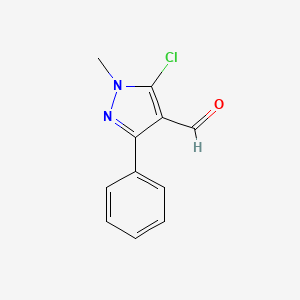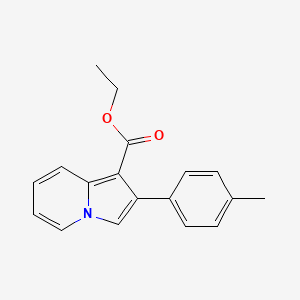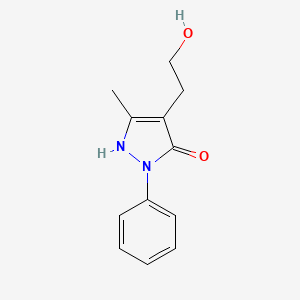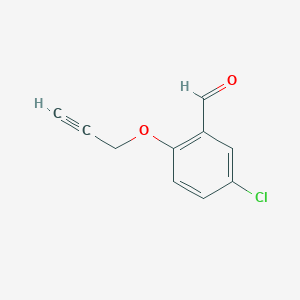
5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde: is an organic compound with the molecular formula C10H7ClO2 and a molecular weight of 194.61 g/mol . This compound is characterized by the presence of a chloro group, a propynyloxy group, and a benzenecarbaldehyde moiety. It is commonly used in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: It can participate in nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed under basic conditions.
Major Products Formed:
Oxidation: Formation of 5-chloro-2-(2-propynyloxy)benzoic acid.
Reduction: Formation of 5-chloro-2-(2-propynyloxy)benzyl alcohol.
Substitution: Formation of 5-methoxy-2-(2-propynyloxy)benzenecarbaldehyde or similar substituted products.
Scientific Research Applications
Chemistry: 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde is used as an intermediate in organic synthesis, particularly in the preparation of various heterocyclic compounds and pharmaceuticals .
Biology and Medicine: The compound is utilized in the development of bioactive molecules and potential therapeutic agents. Its unique structure allows for the exploration of new drug candidates and biological probes.
Industry: In the industrial sector, this compound is employed in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional groups make it valuable for creating complex molecular architectures.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde is largely dependent on its application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of various products through its functional groups. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects. The exact pathways and targets would vary based on the specific application and context of use.
Comparison with Similar Compounds
5-Chloro-2-hydroxybenzaldehyde: Shares the chloro and aldehyde groups but lacks the propynyloxy group.
2-(2-Propynyloxy)benzaldehyde: Lacks the chloro group but contains the propynyloxy and aldehyde groups.
5-Chloro-2-methoxybenzaldehyde: Contains a methoxy group instead of the propynyloxy group.
Uniqueness: 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde is unique due to the presence of both the chloro and propynyloxy groups, which confer distinct reactivity and properties. This combination allows for versatile applications in synthesis and research, making it a valuable compound in various scientific fields.
Properties
IUPAC Name |
5-chloro-2-prop-2-ynoxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h1,3-4,6-7H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOACCUDQZMTSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(C=C(C=C1)Cl)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377486 |
Source


|
| Record name | 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
224317-64-0 |
Source


|
| Record name | 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
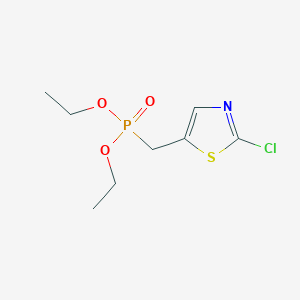
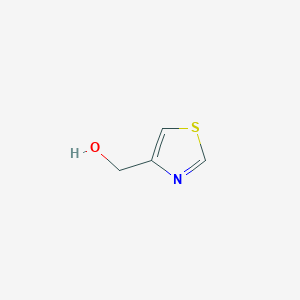
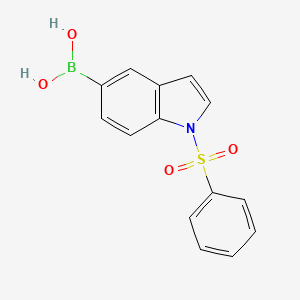
![2-Chloro-5H-pyrrolo[2,3-D]pyrimidin-6(7H)-one](/img/structure/B1350397.png)
